(E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
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Description
(E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClF3N2O2 and its molecular weight is 360.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound, (E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide, is a part of a class of chemicals often explored for their synthetic and chemical properties. For instance, the synthesis of related pyrrolidine derivatives has been documented to explore their antioxidant activities. Certain compounds in this class have demonstrated potent antioxidant properties, outperforming even well-known antioxidants like ascorbic acid in specific assays (Tumosienė et al., 2019). Moreover, the structural analysis of such compounds is crucial, as seen in a study where the pyrrolidine ring was observed to have a specific conformation, contributing to the compound's potential biological activities (Tamazyan et al., 2007).
Therapeutic Potential
Compounds similar to (E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide have been studied for their potential therapeutic effects. Some derivatives have been investigated for their antidepressant and nootropic activities, indicating the potential of this chemical class in central nervous system (CNS) related therapies (Thomas et al., 2016). Furthermore, certain pyrrolidine derivatives have been synthesized and evaluated for their potential as antineoplastic agents, showcasing the versatility of this chemical class in drug development (Banerjee et al., 2002).
Chemical Synthesis and Modification
The synthesis and modification of such compounds are crucial in exploring their full potential. Studies have demonstrated various methods and conditions to synthesize and modify the pyrrolidine derivatives, aiming to enhance their biological activities or understand their chemical properties better. For instance, the synthesis process, including the reaction conditions and yields, has been documented for certain pyrrolidine derivatives, providing a foundation for further research and development (Song, 2007).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10-11(17)4-2-5-12(10)21-15(24)13-6-3-8-22(13)9-7-14(23)16(18,19)20/h2,4-5,7,9,13H,3,6,8H2,1H3,(H,21,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWZVCOJUZJGK-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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